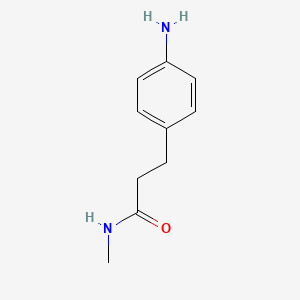

3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

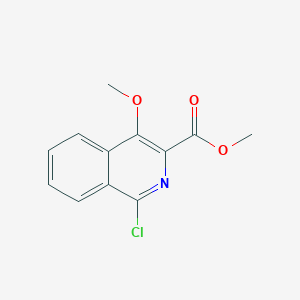

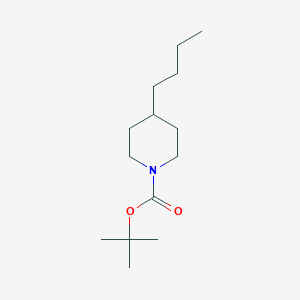

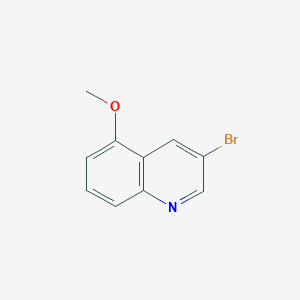

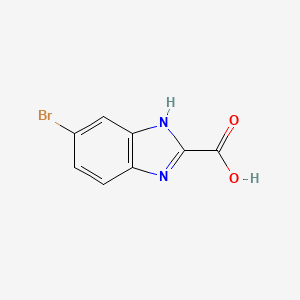

“3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine” is a compound that contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains a 1,3,4-oxadiazole ring, which is a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of honokiol analogues were synthesized by introducing various 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-ones to its molecule . Another study reported the synthesis of 1,3,4-oxadiazole substituted derivatives as potential antibacterial agents .Molecular Structure Analysis

The molecular structure of “3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine” can be analyzed using various spectroscopic techniques such as UV, IR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving “3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine” can be analyzed based on the functional groups present in the molecule. For example, the oxadiazole ring can undergo various reactions such as nucleophilic substitution, electrophilic substitution, and reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine” can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus, and the solubility can be determined using various solvents .Applications De Recherche Scientifique

Anticancer Potential

The compound has been studied for its anticancer properties . Research indicates that derivatives of 1,3,4-oxadiazole, such as the one , have shown promising results in antiproliferative activities. They have been tested against various cancer cell lines and have demonstrated efficacy within certain IC50 ranges, making them potential candidates for cancer therapy .

Antimicrobial Activity

These compounds also exhibit antimicrobial activity . They have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. Certain derivatives have shown potent activity, suggesting their use as antimicrobial agents in medical treatments .

Antioxidant Properties

The antioxidant evaluation of these molecules, particularly through the DPPH assay, has revealed that some analogues possess significant antioxidant potential. This property is crucial for protecting cells from oxidative stress, which is implicated in numerous diseases .

Synthesis of Thiazolidin-4-one Derivatives

The 1,3,4-oxadiazole moiety is used in the synthesis of thiazolidin-4-one derivatives. These derivatives have been synthesized and structurally validated using various analytical methods. They hold potential for further pharmacological exploration .

Energetic Material Applications

Due to their favorable oxygen balance and positive heat of formation, derivatives of 1,3,4-oxadiazole are considered high-energy materials. They can be utilized in the development of energetic materials for various industrial applications .

Vasodilator, Anticonvulsant, and Antidiabetic Uses

The oxadiazole derivatives have been recognized for their medicinal applications beyond their anticancer and antimicrobial properties. They have been explored as vasodilators, anticonvulsants, and antidiabetic agents, demonstrating the versatility of these compounds in pharmaceutical research .

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,3,4-oxadiazole derivatives, have been found to exhibit a broad spectrum of biological effects, including insecticidal, fungicidal, antiviral, herbicidal, and plant-growth-regulating activities . They play an important role in research and development of agrochemicals .

Mode of Action

It is known that 1,3,4-oxadiazole derivatives can interact with various biological targets, leading to changes in cellular processes . The interaction of these compounds with their targets often involves the formation of hydrogen bonds and hydrophobic interactions .

Biochemical Pathways

It is known that 1,3,4-oxadiazole derivatives can affect a variety of biochemical pathways, depending on their specific targets .

Result of Action

It is known that 1,3,4-oxadiazole derivatives can have a variety of effects, depending on their specific targets and mode of action .

Propriétés

IUPAC Name |

2-methyl-5-piperidin-3-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-6-10-11-8(12-6)7-3-2-4-9-5-7/h7,9H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWKGMVJXWCTFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2CCCNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.